molecular formula C18H17N3O3S3 B2867547 Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate CAS No. 670273-05-9

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate

Cat. No.: B2867547
CAS No.: 670273-05-9
M. Wt: 419.53
InChI Key: OVJHNZGRIWHWLP-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This type of structure is found in a variety of bioactive compounds .


Synthesis Analysis

While specific synthesis information for this compound was not found, a related compound, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, is synthesized in a two-step protocol. The initial synthesis involves the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups. A related compound, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .

Scientific Research Applications

Synthesis and Biological Activities

Thiadiazoles and thiophenes are widely studied for their biological activities. For instance, novel 2-amino-[1,3,4]thiadiazoles derivatives have shown expressed growth stimulant properties, with activities ranging from 65–100% compared to heteroauxin, indicating their potential in agricultural science as plant growth stimulants (Knyazyan et al., 2013). Additionally, derivatives synthesized from the interaction of thiazoles and various reagents have demonstrated antimicrobial activities against a range of bacterial and fungal isolates, highlighting their importance in developing new antimicrobial agents (Wardkhan et al., 2008).

Potential in Drug Design

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those incorporating thiadiazole motifs, have been synthesized and evaluated as glutaminase inhibitors. These compounds are explored for their therapeutic potential in cancer treatment due to their ability to attenuate the growth of cancer cells both in vitro and in vivo, showing promise in the field of oncology (Shukla et al., 2012).

Chemical Synthesis and Industrial Applications

The synthesis of thiadiazole and thiophene derivatives is of great interest for industrial applications. A study described the green synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates using a one-pot, three-component method. These compounds were evaluated for their antimicrobial activity, showcasing their potential in creating materials with built-in resistance to microbial growth, which could be beneficial in various industrial sectors (Sarva et al., 2022).

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds with a 1,3,4-thiadiazol-2-yl structure have been shown to have urease inhibitory activity . They are synthesized and evaluated in vitro for their urease inhibitor activities .

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJHNZGRIWHWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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